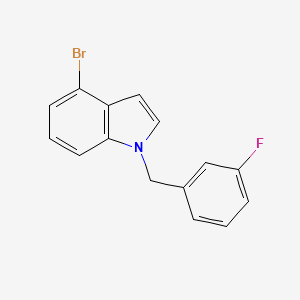

4-Bromo-1-(3-fluorobenzyl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-[(3-fluorophenyl)methyl]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrFN/c16-14-5-2-6-15-13(14)7-8-18(15)10-11-3-1-4-12(17)9-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTBTBDGSUMGSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CC3=C2C=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90728064 | |

| Record name | 4-Bromo-1-[(3-fluorophenyl)methyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920285-04-7 | |

| Record name | 4-Bromo-1-[(3-fluorophenyl)methyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 4 Bromo 1 3 Fluorobenzyl 1h Indole

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 4-Bromo-1-(3-fluorobenzyl)-1H-indole reveals two primary bond disconnections that form the basis of a logical synthetic strategy. The most evident disconnection is the carbon-nitrogen bond of the indole (B1671886) ring, which simplifies the target molecule into two key synthons: the 4-bromo-1H-indole core and a suitable 3-fluorobenzyl electrophile, such as 3-fluorobenzyl bromide. This approach is advantageous as it allows for the late-stage introduction of the N-benzyl group, enabling the synthesis of various analogs from a common intermediate.

Synthesis of 4-Bromo-1H-indole Precursors

The formation of the 4-bromo-1H-indole core is a pivotal step in the synthesis of the target compound. This requires the strategic construction of the indole ring from appropriately substituted benzene (B151609) derivatives.

Strategies for ortho-Bromination of Aniline (B41778) Derivatives

The synthesis of 4-bromo-1H-indole often commences from an aniline derivative that is brominated at the ortho position relative to the amino group, or a precursor thereof. For instance, the bromination of o-nitrotoluene is a known method to produce 2-bromo-6-nitrotoluene (B1266184), a key starting material for certain indole syntheses. cdnsciencepub.com The separation of the desired 2-bromo-6-nitrotoluene from the isomeric 4-bromo-2-nitrotoluene (B1266186) can be achieved through fractional distillation. cdnsciencepub.com

Indole Ring Closure Methodologies for 4-Bromo-1H-indole

Several classical and modern indole syntheses can be adapted for the preparation of 4-bromo-1H-indole.

Leimgruber-Batcho Indole Synthesis : This powerful method involves the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532), followed by reductive cyclization to form the indole ring. wikipedia.orgwikipedia.org It is particularly well-suited for producing indoles with specific substitution patterns and proceeds under relatively mild conditions with high yields. wikipedia.orgresearchgate.net The synthesis of 4-bromo-1H-indole can be achieved via the Batcho-Leimgruber indole synthesis. researchgate.net Starting from 2-bromo-6-nitrotoluene, condensation with dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine (B122466) generates an enamine, which upon reductive cyclization with reagents like Raney nickel and hydrazine (B178648), yields 4-bromo-1H-indole. wikipedia.org

Bartoli Indole Synthesis : This reaction provides a direct route to 7-substituted indoles through the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgsynarchive.comjk-sci.com By using a transient ortho-bromo directing group, which is later removed, this method can be adapted to synthesize other indole isomers. wikipedia.orgorganic-chemistry.org The Bartoli synthesis is known for its flexibility in creating substituted indoles. wikipedia.orgresearchgate.net

Fischer Indole Synthesis : As one of the oldest and most reliable methods, the Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgbyjus.comyoutube.com To synthesize 4-bromo-1H-indole, one would start with (2-bromophenyl)hydrazine and a suitable carbonyl compound, followed by treatment with an acid catalyst like polyphosphoric acid or zinc chloride. wikipedia.orgorganic-chemistry.org

Synthesis of 3-Fluorobenzyl Halide Reagents

The electrophilic partner in the final N-alkylation step is a 3-fluorobenzyl halide. These reagents are typically prepared from commercially available precursors like 3-fluorotoluene (B1676563) or 3-fluorobenzyl alcohol.

One common method involves the radical bromination of 3-fluorotoluene using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride. This selectively brominates the benzylic position to yield 3-fluorobenzyl bromide. nih.gov Alternatively, 3-fluorobenzyl alcohol can be converted to the corresponding chloride or bromide. chemicalbook.comchemicalbook.com Treatment of the alcohol with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) effectively provides 3-fluorobenzyl chloride merckmillipore.comnih.gov and 3-fluorobenzyl bromide nih.govsynquestlabs.com, respectively.

N-Alkylation of Indoles with Fluorobenzyl Electrophiles

The final key transformation is the formation of the N-C bond between the 4-bromo-1H-indole and the 3-fluorobenzyl halide. This is typically achieved through a base-mediated N-alkylation reaction. rsc.orggoogle.com

Base-Mediated N-Alkylation Approaches

The N-alkylation of indoles is a widely practiced reaction in organic synthesis. The indole NH proton is weakly acidic, and its deprotonation by a suitable base generates the indolide anion, a potent nucleophile. youtube.com This anion then reacts with an electrophile, such as 3-fluorobenzyl bromide or chloride, in an SN2 reaction to form the N-alkylated product. youtube.com

The choice of base and solvent is crucial for the success of this reaction, influencing reaction rates and selectivity. rsc.org Strong bases like sodium hydride (NaH) are highly effective and are often used in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.orgresearchgate.net The indole is typically stirred with NaH to form the sodium salt, followed by the addition of the alkylating agent. researchgate.net

Milder inorganic bases such as potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are also frequently employed, often in solvents like acetone (B3395972), acetonitrile (B52724), or DMF. researchgate.netresearchgate.netresearchgate.netresearchgate.net Cesium carbonate is particularly noted for promoting N-alkylation with high regioselectivity. researchgate.net The use of these carbonate bases offers a less hazardous alternative to sodium hydride. researchgate.netlookchem.com

Table 1: Comparison of Common Base/Solvent Systems for N-Alkylation of Indoles

| Base | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Sodium Hydride (NaH) | DMF, THF | 0°C to room temperature | Highly effective, but requires anhydrous conditions and careful handling. rsc.orgresearchgate.net |

| Potassium Carbonate (K2CO3) | Acetone, Acetonitrile | Reflux | Milder, common, and cost-effective. researchgate.netresearchgate.net |

| Cesium Carbonate (Cs2CO3) | Acetonitrile, DMF | Room temperature to reflux | Often provides higher yields and selectivity compared to K2CO3. researchgate.netresearchgate.net |

The reaction between 4-bromo-1H-indole and 3-fluorobenzyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone would be expected to proceed smoothly to furnish the desired this compound. researchgate.net

Catalytic Strategies for Selective N-Alkylation

The primary and most direct route to this compound is the N-alkylation of 4-bromo-1H-indole with a suitable alkylating agent, such as 3-fluorobenzyl bromide or chloride. A significant challenge in indole alkylation is achieving high regioselectivity for the nitrogen atom (N-1) over the nucleophilic carbon at the C-3 position. nih.gov To address this, various catalytic strategies have been developed to ensure selective N-alkylation.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a well-established and highly effective methodology for the N-alkylation of indoles. nih.govthieme-connect.com This technique is particularly advantageous for its operational simplicity, mild reaction conditions, and suitability for scaling up. The reaction typically involves a solid-liquid or liquid-liquid two-phase system. The indole nitrogen is deprotonated by a solid inorganic base (e.g., potassium carbonate, potassium hydroxide) to form the indolate anion. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like triethylbenzylammonium chloride (TEBAC) or tetra-n-butylammonium bromide (TBAB), facilitates the transfer of the indolate anion from the solid or aqueous phase to the organic phase containing the alkylating agent (3-fluorobenzyl bromide). researchgate.net This process enhances the nucleophilicity of the indole nitrogen and promotes the desired N-alkylation reaction, often with high yields and selectivity. researchgate.netthieme-connect.com

Transition Metal Catalysis: In recent years, transition metal-catalyzed reactions have emerged as powerful tools for N-alkylation.

Copper-Catalyzed Alkylation: Copper-based systems, for instance using copper(I) iodide (CuI) as a catalyst in the presence of a suitable ligand and base, can effectively mediate the N-alkylation of indoles. rsc.org These methods can proceed under relatively mild conditions and offer an alternative to traditional PTC methods. A proposed mechanism involves the formation of a copper-indolide intermediate which then reacts with the alkyl halide.

Palladium-Catalyzed Alkylation: Palladium catalysts, often used in cross-coupling reactions, can also be employed for N-alkylation. While more commonly applied to N-allylation, certain palladium complexes in the presence of specific ligands can direct the alkylation to the nitrogen atom. mdpi.com

Zinc-Catalyzed Alkylation: Dinuclear zinc complexes have been reported to efficiently catalyze the enantioselective N-alkylation of indoles with aldimines. nih.gov While this specific approach involves a different type of electrophile, it highlights the potential of zinc catalysis in promoting selective N-functionalization of the indole core.

A key advantage of many catalytic systems is the ability to use weaker bases and operate under milder temperature conditions compared to traditional methods that might require stoichiometric amounts of strong, hazardous bases like sodium hydride. google.com

Optimization of Reaction Conditions for this compound Synthesis

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters. The choice of base, solvent, temperature, and reaction time are all critical factors that can influence the outcome, particularly the N- versus C-alkylation ratio. rsc.org

A systematic approach to optimization, as illustrated in the table below, is crucial. The reaction involves the N-alkylation of 4-bromo-1H-indole with 3-fluorobenzyl bromide.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | N:C Ratio |

|---|---|---|---|---|---|---|

| 1 | K₂CO₃ (1.5) | Acetonitrile | 80 | 12 | 75 | 90:10 |

| 2 | Cs₂CO₃ (1.5) | Acetonitrile | 80 | 8 | 82 | 95:5 |

| 3 | NaH (1.2) | DMF | 25 | 4 | 95 | >99:1 |

| 4 | NaH (1.2) | THF | 25 | 6 | 88 | 98:2 |

| 5 | K₂CO₃ (1.5) | DMF | 60 | 10 | 85 | 92:8 |

| 6 | NaH (1.2) | DMF | 0 to 25 | 2 | 97 | >99:1 |

Base Selection: The choice of base is paramount. While weaker inorganic bases like potassium carbonate (K₂CO₃) are safer and easier to handle, they often require higher temperatures and may result in lower regioselectivity. organic-chemistry.org Stronger bases, such as sodium hydride (NaH), can completely deprotonate the indole N-H, leading to the formation of the sodium indolate salt. This significantly enhances the rate of N-alkylation and typically provides excellent N-selectivity even at room temperature. rsc.org Cesium carbonate (Cs₂CO₃) often provides a good balance, promoting high yields and selectivity due to the "cesium effect."

Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile are commonly used for this type of reaction. researchgate.netgoogle.com DMF is particularly effective at solvating the cation of the base, thereby increasing the reactivity of the indolate anion. Tetrahydrofuran (THF) is another common choice, especially when using strong bases like NaH. rsc.org The solubility of the indole and the base in the chosen solvent can significantly impact reaction efficiency.

Temperature and Reaction Time: Reaction kinetics are directly influenced by temperature. Higher temperatures can increase the reaction rate but may also promote the formation of undesired byproducts, including C-alkylated isomers. semanticscholar.org With a highly reactive system (e.g., NaH in DMF), the reaction can be completed rapidly at room temperature or below. organic-chemistry.org Optimization involves finding the lowest possible temperature at which the reaction proceeds to completion in a reasonable timeframe. rsc.org

Alternative Synthetic Pathways for this compound

Beyond the direct alkylation of a pre-formed indole, alternative strategies can be employed, which build the indole ring system as a later step in the synthesis.

Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. To synthesize the target compound, N-(3-fluorobenzyl)-N-(4-bromophenyl)hydrazine would be required as the key intermediate. This hydrazine could be synthesized and then condensed with a suitable two-carbon synthon like acetaldehyde (B116499) or pyruvic acid, followed by cyclization and aromatization under acidic conditions to construct the desired indole ring. rsc.org

Batcho-Leimgruber Indole Synthesis: This method is noted as a viable route for preparing substituted indoles, including 4-bromoindole (B15604). researchgate.net A modified approach could start with 2-bromo-6-nitrotoluene. Reaction with N,N-dimethylformamide dimethyl acetal would form an enamine, which could then be reductively cyclized to form the indole ring. To adapt this for the target molecule, the synthesis would ideally start from a precursor where the nitrogen is already substituted with the 3-fluorobenzyl group, although this significantly alters the starting materials and reaction sequence.

Scalability and Efficiency Considerations in Synthetic Procedures

Transitioning a synthetic procedure from a laboratory scale to industrial production requires careful consideration of several factors to ensure the process is efficient, cost-effective, and safe.

Cost and Availability of Starting Materials: The economic viability of the synthesis is heavily dependent on the cost of the starting materials: 4-bromo-1H-indole and 3-fluorobenzyl bromide. While 4-bromoindole is commercially available, its synthesis on a large scale from precursors like 2-bromo-6-nitrotoluene would need to be optimized. researchgate.net The cost of catalysts, particularly those based on precious metals like palladium, must also be factored in.

Process Safety and Reagent Selection: The choice of reagents has significant safety implications. Strong bases like sodium hydride are highly flammable and reactive, requiring specialized handling procedures and equipment on a large scale. google.com The use of less hazardous bases like K₂CO₃, even if it requires higher temperatures, might be preferable. organic-chemistry.org Similarly, the choice of solvent is critical; factors such as toxicity, flammability, and disposal costs must be evaluated.

Efficiency and Throughput: An efficient process is characterized by high yields, short reaction times, and minimal side product formation. researchgate.net One-pot procedures or telescopic syntheses, where intermediates are not isolated, can significantly improve throughput by reducing the number of unit operations. rsc.org The use of microwave irradiation has been shown to accelerate N-alkylation reactions, potentially reducing reaction times from hours to minutes, which can be a significant advantage in a production environment. google.com

Purification: The final purity of the compound is critical. Purification by column chromatography is common on a laboratory scale but is often expensive and impractical for large-scale production. semanticscholar.org Developing a synthesis that yields a product pure enough to be isolated by crystallization is highly desirable. This requires careful control over the reaction to minimize the formation of impurities, especially the C-3 alkylated isomer, which may have similar physical properties and be difficult to separate.

Mechanistic Elucidation of Synthetic Transformations

Reaction Mechanism Studies of Key Synthetic Steps in Indole (B1671886) N-Alkylation

The N-alkylation of indoles is fundamentally a nucleophilic substitution reaction. The indole nitrogen, possessing a lone pair of electrons, acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent, in this case, the benzylic carbon of 3-fluorobenzyl bromide or chloride. The reaction generally follows an SN2 pathway.

The process begins with the deprotonation of the indole nitrogen by a base to form a more potent nucleophile, the indolide anion. youtube.com Common bases employed for this purpose include sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). rsc.orgorgsyn.org The resulting indolide anion is a resonance-stabilized species, with the negative charge delocalized over the pyrrole (B145914) ring.

Once formed, the indolide anion attacks the electrophilic carbon of the 3-fluorobenzyl halide, displacing the halide ion in a concerted step to form the N-C bond and yield the final product, 4-Bromo-1-(3-fluorobenzyl)-1H-indole. youtube.com The use of primary halides, such as benzyl (B1604629) halides, favors the SN2 mechanism and minimizes competing elimination reactions. youtube.com

Recent advancements have also explored transition metal-catalyzed N-alkylation reactions. For instance, palladium-catalyzed aza-Wacker-type reactions provide an alternative route for enantioselective N-alkylation of indoles with alkenols. nih.gov Isotopic labeling experiments in these systems have supported a syn-amino-palladation mechanism. nih.gov

Investigation of Regioselectivity in N-Alkylation

A critical challenge in indole alkylation is controlling the regioselectivity, as alkylation can occur at either the nitrogen (N-alkylation) or the C3 position (C-alkylation). The ambident nature of the indolide anion, with nucleophilic character at both N1 and C3, is the root of this issue. orgsyn.org

Generally, N-alkylation is favored under conditions that promote the formation of the "harder" indolide anion, which preferentially reacts with the "harder" electrophilic carbon of the alkylating agent. The choice of base, solvent, and counter-ion significantly influences the N/C selectivity.

For instance, using a strong base like sodium hydride in a polar apathetic solvent such as DMF tends to favor N-alkylation. rsc.orgtandfonline.com The polar solvent helps to solvate the cation, leading to a "freer" and more reactive indolide anion that attacks at the more electronegative nitrogen atom. In contrast, less polar solvents or the presence of certain metal cations can lead to increased C3-alkylation.

The substitution pattern on the indole ring also plays a role. Electron-withdrawing groups on the indole ring can increase the acidity of the N-H proton and favor N-alkylation. Conversely, electron-donating groups can enhance the nucleophilicity of the C3 position. For the synthesis of this compound, the bromo substituent at the 4-position is weakly electron-withdrawing, which can contribute to favoring N-alkylation.

Some studies have shown that with certain catalytic systems, the regioselectivity can be switched. For example, a copper hydride (CuH) catalyzed reaction using different phosphine (B1218219) ligands can selectively produce either N- or C3-alkylated indoles. nih.gov

Kinetic and Thermodynamic Aspects of Indole Functionalization

The regioselectivity of indole alkylation can also be understood from the perspective of kinetic versus thermodynamic control. wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org

Kinetic Control: N-alkylation is generally the kinetically favored process. ic.ac.uk The transition state leading to the N-alkylated product is lower in energy because the attack occurs at the more electronegative nitrogen atom, which bears a greater portion of the negative charge in the indolide anion. Reactions conducted at lower temperatures often favor the kinetic product. wikipedia.org

Thermodynamic Control: The C3-alkylated product is often the thermodynamically more stable isomer. ic.ac.uk This is because the aromaticity of the benzene (B151609) ring fused to the pyrrole is better preserved in the C3-substituted product. If the reaction conditions allow for reversibility (e.g., higher temperatures), the product distribution will eventually be governed by the relative stabilities of the products, leading to a higher proportion of the C3-isomer. rsc.orgwikipedia.org

In the case of N-alkylation with a benzyl halide, the reaction is typically irreversible under standard conditions, meaning the product distribution is under kinetic control, favoring the N-substituted indole. One study noted that for electrophilic substitution on indole, N-substitution is the kinetic preference, while C3-substitution is the thermodynamic preference. ic.ac.uk

| Factor | Favors Kinetic Product (N-Alkylation) | Favors Thermodynamic Product (C3-Alkylation) |

|---|---|---|

| Temperature | Low | High (allowing for equilibrium) |

| Reaction Time | Short | Long (allowing for equilibrium) |

| Reversibility | Irreversible Conditions | Reversible Conditions |

Role of Catalysis and Solvent Effects in Controlling Reaction Outcomes

The choice of catalyst and solvent is crucial for directing the outcome of indole alkylation reactions.

Catalysis: Transition metal catalysts, including those based on palladium, copper, iridium, and iron, have been developed to enhance the efficiency and selectivity of indole alkylation. organic-chemistry.orgmdpi.comnih.gov

Palladium: Palladium catalysts are often used in aza-Wacker-type reactions for enantioselective N-alkylation. nih.gov

Copper: Copper hydride catalysts, in conjunction with specific phosphine ligands, can control the regioselectivity between N- and C3-alkylation. nih.gov

Iridium and Iron: Iridium and iron complexes have been employed for the N-alkylation of indolines (which are subsequently oxidized to indoles) using alcohols as alkylating agents in environmentally friendly solvents like water. organic-chemistry.orgnih.gov

Phase-Transfer Catalysis: This technique can also be effective, particularly when using a base like potassium hydroxide, by facilitating the transfer of the indolide anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.

Solvent Effects: The solvent plays a multifaceted role in indole N-alkylation.

Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile (B52724) are commonly used. rsc.orgorgsyn.orgtandfonline.com They effectively solvate the cation of the base (e.g., Na⁺ or K⁺), leading to a more "naked" and highly reactive indolide anion. This generally promotes N-alkylation. orgsyn.org Studies have shown that increasing the proportion of DMF in a solvent mixture can lead to a significant shift towards N-alkylation. rsc.org

Ethereal Solvents: Solvents like tetrahydrofuran (B95107) (THF) can sometimes lead to poorer regioselectivity due to the lower solubility of the indolide salt, which can result in a higher degree of C-alkylation. rsc.org

Water: The use of water as a solvent is gaining traction due to its environmental benefits. organic-chemistry.org In some catalytic systems, water has been shown to be an effective medium for the N-alkylation of indolines. organic-chemistry.org

| Solvent | General Outcome | Reference |

|---|---|---|

| Dimethylformamide (DMF) | Favors N-alkylation | rsc.orgtandfonline.com |

| Dimethyl Sulfoxide (DMSO) | Favors N-alkylation | orgsyn.org |

| Tetrahydrofuran (THF) | Can lead to poorer regioselectivity | rsc.org |

| Water | Effective in certain catalytic systems | organic-chemistry.org |

Advanced Structural Analysis for Research Insights Excluding Basic Identification Data

Conformational Analysis of 4-Bromo-1-(3-fluorobenzyl)-1H-indole through Advanced Spectroscopic Techniques

The conformational flexibility of this compound, arising from the rotation around the single bond connecting the benzyl (B1604629) group to the indole (B1671886) nitrogen, is a key determinant of its molecular properties. Advanced spectroscopic techniques, in conjunction with computational methods, provide profound insights into its preferred conformations.

The resulting energy profile would likely reveal the most stable arrangement of the 3-fluorobenzyl group relative to the 4-bromoindole (B15604) core. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, could then be employed to experimentally validate the computationally predicted conformations. The spatial proximity of protons on the benzyl ring to those on the indole ring, as indicated by NOE cross-peaks, would provide definitive evidence for the predominant conformation in solution.

Crystal Structure Determination of Key Intermediates or Analogues

X-ray crystallography provides unequivocal proof of molecular structure and packing in the solid state. Although the crystal structure of this compound itself has not been publicly reported, the examination of closely related analogues offers valuable insights into the expected intermolecular interactions and crystal packing.

Studies on various substituted indole and indazole derivatives reveal common packing motifs driven by weak intermolecular forces. For example, the crystal structure of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, an analogue with a similar fluorobenzyl substituent, showcases the importance of hydrogen-bond-like interactions and C—H⋯π interactions in the crystal lattice. nih.gov In this particular structure, inversion-related dimers are formed through weak C—H⋯N and C—H⋯O interactions. nih.gov

Similarly, crystal structures of other bromo-substituted indole derivatives highlight the role of π–π stacking interactions between indole rings and halogen bonding. nih.govnih.gov In the crystal packing of N,N-bis{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide, short intramolecular π–π interactions between the indole rings are observed. nih.gov It is therefore highly probable that the crystal structure of this compound would be significantly influenced by a combination of dipole-dipole interactions involving the C-Br and C-F bonds, C—H⋯π interactions between the benzyl and indole rings, and potentially π–π stacking of the indole moieties.

A hypothetical table of crystallographic data for an analogue, based on published data for similar compounds, is presented below to illustrate the type of information obtained from such studies. nih.gov

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 19.3571 (8) |

| b (Å) | 13.4295 (12) |

| c (Å) | 7.3036 (5) |

| β (°) | 93.372 (5) |

| Volume (ų) | 1895.3 (2) |

| Z | 4 |

This data is for an analogous compound, N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, and is presented for illustrative purposes. researchgate.net

Spectroscopic Investigations of Molecular Dynamics and Interactions

The study of molecular dynamics and intermolecular interactions is crucial for understanding how this compound might interact with biological targets or other molecules in a condensed phase. A combination of spectroscopic and computational techniques is typically employed for this purpose.

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational dynamics and stability of the molecule over time. nih.gov For instance, MD simulations of similar indole derivatives have been used to assess the stability of the ligand within the binding pocket of a protein, confirming the dynamic stability of the ligand-protein complex. nih.gov

Experimental techniques such as Circular Dichroism (CD) spectroscopy can be used to study the interactions of chiral molecules or the induced chirality upon binding to a macromolecule. nih.gov While this compound is not chiral, its binding to a chiral biological receptor could be monitored using CD. Furthermore, techniques like fluorescence spectroscopy could be employed to study binding affinities and kinetics by monitoring changes in the intrinsic fluorescence of the indole moiety upon interaction with a target.

Computational docking studies, often used in conjunction with experimental data, can predict the binding mode and affinity of the molecule to a protein active site. asianresassoc.org These studies on analogous compounds provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern molecular recognition.

Computational and Theoretical Chemistry Studies of 4 Bromo 1 3 Fluorobenzyl 1h Indole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within the 4-Bromo-1-(3-fluorobenzyl)-1H-indole molecule. These calculations provide a foundational understanding of its intrinsic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its optimized molecular geometry and ground state electronic properties. By using a functional such as B3LYP with a basis set like 6-311++G(d,p), key parameters including bond lengths, bond angles, and dihedral angles can be accurately calculated.

These calculations would reveal the precise spatial orientation of the bromo-indole core and the attached 3-fluorobenzyl group. The resulting data, as shown in the hypothetical table below, provides a quantitative description of the molecule's shape.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C4-Br | 1.910 |

| N1-C8 | 1.375 | |

| N1-C9 | 1.470 | |

| C12-F | 1.365 | |

| Bond Angle (°) | C3-C4-Br | 125.1 |

| C8-N1-C9 | 125.8 | |

| C2-N1-C9 | 124.5 | |

| Dihedral Angle (°) | C4-C3a-N1-C9 | 179.5 |

| C8-N1-C9-C10 | -75.2 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. acs.org

For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. The HOMO is typically localized on the electron-rich indole (B1671886) ring, while the LUMO may be distributed across the benzyl (B1604629) portion.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 4.64 |

Note: The data in this table is illustrative. A smaller HOMO-LUMO gap would imply higher chemical reactivity.

Conformational Landscape and Energy Profile Calculations

The this compound molecule possesses rotational freedom around the single bond connecting the indole nitrogen to the benzyl group's methylene (B1212753) bridge. Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) of the molecule. By systematically rotating this bond and calculating the potential energy at each step, a potential energy surface scan can be generated.

This analysis would likely reveal one or more low-energy conformers that are thermodynamically preferred. The global minimum on this energy profile corresponds to the most stable conformation of the molecule, which is critical for understanding its interactions with biological targets.

Prediction of Reactivity and Selectivity via Computational Descriptors

Beyond FMO analysis, various other computational descriptors derived from DFT calculations can predict the reactivity and selectivity of this compound. These global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.

Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as χ²/(2η).

These parameters provide a quantitative basis for comparing the reactivity of this compound with other molecules.

Table 3: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Ionization Potential (I) | 5.89 |

| Electron Affinity (A) | 1.25 |

| Electronegativity (χ) | 3.57 |

| Chemical Hardness (η) | 2.32 |

| Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 2.75 |

Note: The data in this table is illustrative and derived from the hypothetical FMO energies.

In Silico Ligand-Target Interaction Modeling

In silico modeling techniques are used to predict how this compound might interact with biological macromolecules, which is particularly relevant in the context of drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For indole-based compounds, potential targets could include enzymes like monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases. nih.gov

In a typical docking simulation, the 3D structure of this compound would be placed into the active site of a target protein. The simulation software then explores various binding poses and scores them based on the predicted binding affinity. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. This information is invaluable for understanding the compound's potential biological activity and for guiding the design of more potent derivatives. nih.gov

Investigational Biological Activity and Molecular Interactions Non Clinical Focus

Exploration of Potential Biological Targets for Indole (B1671886) Derivatives

The structural versatility of the indole ring system enables it to bind to a diverse array of biological targets, leading to a broad spectrum of pharmacological effects. nih.gov Researchers have identified numerous proteins and enzymes that are modulated by indole-containing molecules.

Key biological targets for indole derivatives include:

Protein Kinases: These enzymes are crucial regulators of cell signaling, and their dysregulation is implicated in many diseases. mdpi.com Many indole derivatives have been designed and found to be potent protein kinase inhibitors. nih.govnih.gov For example, indirubin, a metabolite of indole, is a known kinase inhibitor. nih.gov

Tubulin: Indole-based compounds, most famously the vinca (B1221190) alkaloids (vinblastine and vincristine), are known to target tubulin. mdpi.com They can inhibit its polymerization into microtubules, which is essential for cell division, making tubulin a key target. mdpi.com

DNA Topoisomerase: These enzymes are responsible for managing the topological state of DNA during replication and transcription. mdpi.com Certain indole derivatives can interfere with their function, highlighting another important mechanism of action. mdpi.commdpi.com

Histone Deacetylases (HDACs): As epigenetic modulators, HDACs are another significant target for indole derivatives. nih.govnih.gov

Receptors: Indole derivatives demonstrate high affinity for various receptors. researchgate.net For instance, tryptamine, an indoleamine metabolite, acts as an agonist at serotonin (B10506) receptors, such as 5-HT2A and 5-HT4 receptors. wikipedia.org Other derivatives have been shown to interact with benzodiazepine (B76468) receptors. nih.gov

Bacterial Proteins: Indole scaffolds have been investigated for their antimicrobial potential by targeting essential bacterial proteins. nih.gov For example, certain 4-bromo-1H-indazole derivatives, structurally related to indoles, have been designed to inhibit the bacterial cell division protein FtsZ. nih.gov Another study identified S-adenosyl methionine (SAM) biosynthesizing enzymes like MetK as potential targets for indole derivatives. nih.gov

In Vitro Biochemical and Cellular Assay Modulations by Indole Scaffolds

The interaction of indole derivatives with their biological targets has been characterized through a variety of in vitro biochemical and cellular assays, revealing their modulatory effects on enzymes, receptors, and cellular pathways.

Biochemical assays are fundamental in elucidating the direct effects of indole derivatives on enzyme activity. Such studies often determine the concentration required for 50% inhibition (IC₅₀) and can reveal the mechanism of inhibition.

For example, a series of N-benzoylindole derivatives were synthesized as analogues of potent indazole-based inhibitors of human neutrophil elastase (HNE), a serine protease involved in inflammation. nih.gov While the indole derivatives were less potent than their indazole counterparts, they still exhibited inhibitory activity in the micromolar range, demonstrating the importance of the core scaffold. nih.gov

Table 1: Inhibition of Human Neutrophil Elastase (HNE) by N-Benzoylindole Derivatives This table is interactive. You can sort and filter the data.

| Compound | Substituent (R) | IC₅₀ (µM) |

| 2e | 4-Cl | >50 |

| 2f | 3-Cl | >50 |

| 2g | 4-F | >50 |

Data sourced from a study on deaza analogues of potent HNE inhibitors. nih.gov

Other studies have shown that indole derivatives can act as:

Tubulin Polymerization Inhibitors: Indole-tetrazole compounds and indole-chalcone derivatives have demonstrated potent inhibition of tubulin polymerization, with IC₅₀ values in the sub-micromolar range, often exceeding the potency of standard drugs like combretastatin (B1194345) A-4. mdpi.com

α-Glucosidase Inhibitors: Mechanistic studies have identified some indole derivatives as mixed-type inhibitors of α-glucosidase, an enzyme involved in glucose metabolism. mdpi.com

Non-clinical receptor binding assays are used to determine the affinity and selectivity of compounds for specific receptors. Research has shown that various tryptophan and indole derivatives can inhibit the binding of benzodiazepines to their receptors in rat brain membranes, suggesting a direct or allosteric interaction with the GABA-A receptor complex. nih.gov Similarly, certain indole-triptan derivatives act as agonists of 5-HT₁B and 5-HT₁D receptors, which is relevant to their antimigraine activity. mdpi.com The discovery of 1H-indole-2-carboxamides as inhibitors of the androgen receptor's binding function 3 (BF3) site highlights another avenue of receptor modulation by indole scaffolds. acs.org

Beyond direct enzyme or receptor interaction, indole scaffolds can modulate complex cellular pathways.

Splicing Modulation: Certain indole derivatives have been identified as potent inhibitors of exonic splicing enhancer (ESE)-dependent splicing. nih.gov They appear to act by directly interacting with serine-arginine-rich (SR) proteins, which are key factors in splice site selection. nih.gov Some of these compounds prevent the necessary phosphorylation of the SR proteins, thereby altering the splicing patterns of specific genes. nih.gov

Cell Cycle and Apoptosis: In vitro studies using various cell lines have shown that specific indole derivatives can induce apoptosis and cause cell cycle arrest. tandfonline.com For instance, a novel indole derivative containing a 1,3,4-thiadiazole (B1197879) moiety was found to induce apoptosis and arrest the cell cycle in the G2/M phase. tandfonline.com This modulation is often linked to the compound's effect on key regulatory proteins within these pathways. tandfonline.com

Structure-Activity Relationship (SAR) Studies of 4-Bromo-1-(3-fluorobenzyl)-1H-indole Analogues

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds by identifying which parts of a molecule are crucial for its biological activity. researchgate.net For indole derivatives, SAR studies have explored the impact of substituents at various positions on the indole ring and on appended groups. mdpi.com

A clear example of SAR can be seen in studies of indole-based HIV-1 fusion inhibitors that target the gp41 protein. Optimization of a bis-indole scaffold revealed key insights into the molecular properties required for potent activity. nih.gov

Table 2: Structure-Activity Relationship of Bis-Indole Analogues as HIV-1 Fusion Inhibitors This table is interactive. You can sort and filter the data.

| Compound | R¹ | R² | Binding (Kᵢ, µM) | Cell-Cell Fusion (EC₅₀, µM) |

| 6a | H | H | 1.1 | 0.9 |

| 6c | 4-F-benzyl | H | 0.8 | 0.4 |

| 6d | 3-F-benzyl | H | 1.0 | 0.6 |

| 6j | 4-F-benzyl | 4-F-benzyl | 0.6 | 0.2 |

Data sourced from SAR studies on small molecule HIV-1 fusion inhibitors. nih.gov The study demonstrates that substitutions on the indole nitrogen significantly impact binding affinity and inhibitory potency. The disubstituted analogue 6j was the most active inhibitor. nih.gov

The introduction of halogen atoms (F, Cl, Br, I) is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. nih.govmdpi.com The presence, number, and position of halogens on an indole scaffold can profoundly influence its interactions with biological targets. mdpi.comnih.gov

Influence of Bromine: Bromination of natural products has the potential to significantly increase biological activity. nih.gov In studies of meridianins, a class of marine indole alkaloids, a single bromine atom at position 5 or 6 of the indole ring led to a considerable improvement in kinase inhibitory potency. nih.gov However, di-bromo substitutions sometimes reduced this potency. nih.gov In other scaffolds, a bromo substituent has been shown to be an important structural requirement for inhibiting cell migration. mdpi.com

Influence of Fluorine: The position of fluorine substitution can be critical. In one SAR study of indazole derivatives, a fluoro-substituent at the ortho position of a benzyl (B1604629) ring resulted in better inhibitory activity than substitutions at the meta or para positions. nih.gov

Comparative Halogen Effects: The specific halogen atom often matters. An SAR study of substituted indazoles as kinase inhibitors showed that for one position, a fluoro-substituent was better than bromo or chloro, while at another position, bromo was more potent than alkyl substituents. nih.gov This highlights the complex interplay between sterics, electronics, and lipophilicity that halogens impart. The introduction of halogen derivatives (F, Cl, Br) at position 5 or 7 of the indole scaffold has also been noted to affect cytotoxicity. mdpi.com

This detailed understanding of how halogenation impacts biological activity is crucial for the rational design of potent and selective inhibitors based on the this compound scaffold.

Impact of N-Benzyl Substituent Modifications on Molecular Interaction

The N-benzyl group on an indole scaffold plays a pivotal role in the biological activity and molecular interactions of the resulting compounds. Research into N-substituted indole derivatives has shown that the presence and nature of the benzyl group can either enhance or diminish the compound's efficacy, depending on the specific molecular context and the biological target. elsevierpure.comrsc.org

Studies on N-substituted indole derivatives have indicated that in some cases, the addition of a benzyl group can markedly increase biological activity compared to their unsubstituted counterparts. rsc.org For instance, certain N-substituted indole-based chalcones and hydrazide-hydrazones have demonstrated potential as antimicrobial and antileishmanial agents. rsc.org Similarly, N-substituted indole derivatives have shown increased anticancer activity against various cancer cell lines when compared to the unsubstituted parent indoles. rsc.org The introduction of substituents on the benzyl ring itself further modulates this activity. For example, research on tyrosinase inhibitors found that compounds with fluorine atoms on the phenyl ring of the N-benzyl group exhibited higher inhibitory activities. rsc.org

Conversely, other studies have demonstrated that N-benzyl substitution can lead to a decrease or inactivation of biological activity. In a study on palladium(II) complexes of indole-based thiosemicarbazones, the N-benzyl substitution was found to inactivate the molecule, reducing its anticancer activity. elsevierpure.com This was attributed to the steric influence of the substituted indole moiety, which may hinder the interaction with biological targets like DNA. elsevierpure.comnih.gov The steric hindrance caused by substituents on the benzyl ring, particularly at the para position, has been observed to decrease antiplatelet activity, presumably by interfering with ligand-receptor binding. nih.gov

Table 1: Impact of N-Benzyl Substituent Modifications on Biological Activity

| Modification | Effect on Activity | Potential Reason | Example Class of Compounds | Source |

|---|---|---|---|---|

| N-Benzylation | Increased activity | Enhanced binding or favorable interactions | Tyrosinase inhibitors, some anticancer agents | rsc.org |

| N-Benzylation | Decreased activity | Steric hindrance, limited electronic effects | Palladium(II) complexes, some antiplatelet agents | elsevierpure.comnih.gov |

| Substitution on benzyl ring (e.g., fluorine) | Increased activity | Favorable electronic properties | Tyrosinase inhibitors | rsc.org |

| Para-substitution on benzyl ring | Decreased activity | Steric hindrance in ligand-receptor interaction | Antiplatelet agents | nih.gov |

| Increased substituent electronegativity | Decreased activity | Unfavorable electronic interactions | Tyrosinase inhibitors | rsc.org |

Structure-Based Design Principles for Indole-Containing Ligands

Structure-based ligand design is a rational approach in medicinal chemistry that utilizes the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. ethernet.edu.etnih.gov This process is iterative and relies on a deep understanding of molecular recognition between a protein and a ligand. drugdesign.org For indole-containing ligands, the indole scaffold serves as a crucial framework for building novel therapeutic agents. rsc.orgresearchgate.net

The fundamental principle of structure-based design involves identifying a binding pocket or active site in a target protein and designing a ligand that fits geometrically and has complementary chemical properties. ethernet.edu.et This "docking" process aims to maximize favorable intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and ionic attractions, while minimizing unfavorable ones. drugdesign.orgnih.gov The indole ring itself is a valuable pharmacophore as it can participate in various non-covalent interactions. The N-H group, when unsubstituted, can act as a hydrogen bond donor, a property that is modified upon N-benzylation. nih.gov

A key aspect of structure-based design is the optimization of lead compounds. Once an initial indole-containing ligand is identified, its structure can be systematically modified to improve its binding affinity and selectivity. drugdesign.org For example, if the X-ray crystal structure of a ligand-protein complex reveals an opportunity to form an additional hydrogen bond, the ligand can be chemically modified to include a suitable functional group. drugdesign.org This iterative cycle of design, synthesis, and testing is central to modern drug discovery.

The conformational flexibility of a ligand is another critical consideration. Each freely rotating bond in a ligand can decrease the binding free energy. drugdesign.org Therefore, designing more rigid molecules that are pre-organized for binding can lead to higher affinity. The introduction of the N-benzyl group to the indole core adds rotational bonds, and its orientation within the binding pocket becomes a critical factor for activity, as seen in the steric effects discussed previously. elsevierpure.comnih.gov

Computational methods are indispensable in structure-based design. nih.gov Techniques like virtual screening and molecular docking allow for the rapid evaluation of large libraries of compounds to identify potential indole-containing ligands. nih.gov By understanding the structure-activity relationships, such as the impact of the N-benzyl substituent, more focused and "smarter" compound libraries can be designed, increasing the efficiency of the drug discovery process. nih.govnih.gov

Synthetic Utility and Further Derivatization of 4 Bromo 1 3 Fluorobenzyl 1h Indole

4-Bromo-1-(3-fluorobenzyl)-1H-indole as a Strategic Synthetic Intermediate

This compound is a versatile heterocyclic building block that holds significant potential in the fields of medicinal chemistry and materials science. Its structure is strategically designed with multiple reactive sites, making it an ideal scaffold for the synthesis of more complex molecules. The key features that underscore its utility as a synthetic intermediate include:

The Indole (B1671886) Core: The indole nucleus is a privileged scaffold in numerous biologically active compounds and functional materials.

The N-(3-fluorobenzyl) Group: The nitrogen of the indole ring is protected and functionalized with a 3-fluorobenzyl group. This substituent not only modulates the electronic properties of the indole ring but also offers sites for further chemical modification. The fluorine atom can participate in hydrogen bonding and alter the pharmacokinetic profile of derivative compounds.

The C4-Bromo Substituent: The bromine atom at the 4-position of the indole ring is a particularly valuable handle for a wide array of chemical transformations. Its presence allows for regioselective functionalization, most notably through various cross-coupling reactions.

The synthesis of the parent scaffold, 4-bromo-1H-indole, can be achieved through methods like the Batcho-Leimgruber indole synthesis. researchgate.net Subsequent N-alkylation with 1-(bromomethyl)-3-fluorobenzene, typically in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF), would yield the title compound, this compound. This synthetic approach is analogous to the preparation of similar N-benzyl-substituted indoles and indazoles. nih.govchemicalbook.com

The strategic placement of the bromine atom and the fluorobenzyl group makes this compound a valuable starting material for creating diverse chemical libraries aimed at discovering new therapeutic agents or materials with novel properties.

Functionalization at the Bromine Position (e.g., Cross-Coupling Reactions)

The bromine atom at the C4 position is the most reactive site for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups.

Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for forming carbon-carbon bonds. In the context of this compound, a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system, in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) and a suitable solvent (e.g., dioxane, DMF), can be employed to couple the indole with a range of boronic acids or boronate esters. nih.govresearchgate.net This reaction is highly efficient for introducing (hetero)aryl groups at the 4-position. The general reaction scheme is depicted below:

Reaction: this compound + R-B(OH)₂ → 4-R-1-(3-fluorobenzyl)-1H-indole

This methodology has been successfully applied to various bromo-indazoles and other bromo-heterocycles, demonstrating its feasibility for the target compound. nih.govnih.gov

| Catalyst System | Base | Solvent | Potential Substituent (R) |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Phenyl, 4-Methoxyphenyl, 3-Thienyl |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | Pyridinyl, Pyrimidinyl |

| Buchwald-Hartwig Palladacycle | K₃PO₄ | Toluene | Substituted Aryls |

Heck Coupling: The Heck reaction provides a means to introduce alkenyl substituents at the C4 position. This reaction typically involves a palladium catalyst and a base to couple the bromo-indole with an alkene. Mechanochemical methods, such as ball-milling, have been shown to be effective for the Heck coupling of challenging substrates like 3-bromoindazoles, which could be applicable here. beilstein-journals.org

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is the method of choice. This reaction utilizes a palladium catalyst in conjunction with a copper(I) co-catalyst to couple the bromo-indole with a terminal alkyne.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond at the C4 position, enabling the introduction of various primary and secondary amines, as well as amides and carbamates.

The versatility of these cross-coupling reactions makes the C4-bromo position a cornerstone for generating a vast array of derivatives from the this compound scaffold.

Introduction of Additional Functionalities onto the Indole and Fluorobenzyl Moieties

Beyond the C4-position, the this compound scaffold offers other sites for further functionalization, allowing for the synthesis of highly decorated and complex molecules.

Functionalization of the Indole Ring: The indole ring itself can undergo various electrophilic substitution reactions, although the regioselectivity can be influenced by the existing substituents. Potential transformations include:

C3-Functionalization: The C3 position of the indole is often susceptible to electrophilic attack. Reactions such as the Vilsmeier-Haack reaction can introduce a formyl group, which can then be used in subsequent transformations.

C2-Lithiation: Directed ortho-metalation, followed by quenching with an electrophile, can be used to introduce substituents at the C2 position.

C7-Functionalization: While less common, functionalization at the C7 position is also possible, as demonstrated in related indazole systems. nih.gov

Functionalization of the Fluorobenzyl Moiety: The 3-fluorobenzyl group also presents opportunities for further derivatization:

Benzylic Position: While the benzylic C-H bonds are generally stable, they can potentially be functionalized under specific radical or oxidative conditions.

Aromatic Ring: The aromatic ring of the fluorobenzyl group can undergo electrophilic aromatic substitution. The fluorine atom and the methylene (B1212753) bridge to the indole nitrogen will direct incoming electrophiles primarily to the ortho and para positions relative to the fluorine.

These additional functionalization strategies, combined with the derivatization at the C4-bromo position, provide a combinatorial approach to rapidly expand the chemical space around the core scaffold.

Construction of Compound Libraries Based on the this compound Scaffold

The true power of this compound as a synthetic intermediate lies in its application for constructing large and diverse compound libraries for high-throughput screening in drug discovery and materials science.

A general strategy for library synthesis would involve:

Core Synthesis: Large-scale synthesis of the this compound scaffold.

Parallel Synthesis at C4: Utilizing automated parallel synthesis platforms, the scaffold can be reacted with a diverse set of building blocks via cross-coupling reactions. For example, a library of boronic acids can be used in a Suzuki-Miyaura coupling to generate a wide range of C4-aryl and C4-heteroaryl derivatives.

Further Diversification (Optional): Selected members of the initial library can be subjected to a second round of diversification by functionalizing other positions on the indole or fluorobenzyl moieties.

This approach allows for the systematic exploration of the structure-activity relationship (SAR) of compounds based on this scaffold. For instance, in a medicinal chemistry context, different substituents at the C4 position can be explored for their impact on binding to a biological target, while modifications to the fluorobenzyl group could be used to fine-tune pharmacokinetic properties. The development of novel ALK5 inhibitors has utilized similar indazole-based scaffolds, highlighting the potential of such libraries in identifying potent therapeutic agents. nih.gov

The systematic construction of libraries from this versatile intermediate is a powerful strategy for the discovery of new chemical entities with desired biological or physical properties.

Future Research Directions and Challenges in Indole Chemistry

Advanced Synthetic Methodologies for Indole (B1671886) Systems

The synthesis of specifically substituted indoles like 4-Bromo-1-(3-fluorobenzyl)-1H-indole traditionally involves multi-step sequences. A typical route would involve the synthesis of 4-bromoindole (B15604) followed by N-alkylation with a 3-fluorobenzyl halide. google.comorganic-chemistry.org However, modern synthetic chemistry is moving towards more efficient and elegant strategies.

A significant challenge in indole synthesis is achieving site-selectivity, particularly on the benzene (B151609) core (positions C4 to C7). nih.gov The functionalization of the C4 position is known to be difficult. nih.gov Advanced methodologies are being developed to overcome these hurdles. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the late-stage diversification of indoles, allowing for the direct introduction of aryl, alkenyl, and alkyl groups. rsc.orgrsc.org These methods offer a more step-economical alternative to traditional cross-coupling reactions. nih.gov

For a molecule like this compound, future synthetic approaches could bypass the pre-functionalized 4-bromoindole starting material. Instead, one could envision a direct C4-bromination of a 1-(3-fluorobenzyl)-1H-indole precursor. Palladium- and copper-catalyzed reactions have shown promise for such regioselective functionalizations, often using directing groups to control the position of the new substituent. nih.govbeilstein-journals.org

Furthermore, the N-alkylation step itself is evolving. While classic methods often rely on strong bases like sodium hydride, newer protocols utilize catalytic amounts of base or employ transition metal catalysts (e.g., Copper(I)) for milder and more functional-group-tolerant C-N coupling. google.comorganic-chemistry.org

| Reaction Type | Catalyst/Reagent | Description | Potential Application |

|---|---|---|---|

| C-H Arylation/Alkenylation | Palladium(II) complexes | Directly couples C-H bonds on the indole ring with aryl or alkenyl halides, offering a shorter synthetic route to complex indoles. rsc.orgbeilstein-journals.org | Direct C4-functionalization of the indole core. |

| Directed C-H Borylation | Boron tribromide (BBr₃) | A transition-metal-free method for site-selective borylation of the indole's benzene ring, creating a versatile handle for subsequent cross-coupling. nih.gov | Site-selective introduction of a functional group at the C4 position. |

| Catalytic N-Alkylation | Copper(I) bromide | Catalyzes the C-N coupling of indoles with alkyl halides under mild conditions, tolerating a wider range of functional groups. organic-chemistry.org | Efficient synthesis of N-benzyl indoles like the target compound. |

| Fischer Indole Synthesis | Acid catalysts | A classical and robust method involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. rsc.org It remains a key method for constructing the core indole ring system. | Could be adapted in multicomponent strategies for rapid assembly. rsc.org |

Multicomponent Reactions and Sustainable Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, represent a highly efficient and sustainable approach to chemical synthesis. nih.gov They align with the principles of green chemistry by reducing waste, saving energy, and improving atom economy.

For the synthesis of indole derivatives, MCRs offer a powerful way to rapidly generate molecular diversity from simple building blocks. rsc.orgnih.gov A hypothetical MCR for a structure similar to this compound could involve the one-pot reaction of a 4-bromophenylhydrazine, an appropriate ketone or aldehyde, and a 3-fluorobenzyl halide. rsc.org Research into novel MCRs is a key area for future indole chemistry, aiming to construct complex, densely functionalized indole scaffolds in a single step. nih.govbeilstein-journals.orgresearchgate.net

Sustainability also encompasses the use of greener solvents, reducing reliance on precious metal catalysts, and developing reactions that proceed under milder conditions. organic-chemistry.org Research into using more abundant and less toxic metals like copper and iron as catalysts for cross-coupling and C-H functionalization reactions is an active field. nih.gov The development of one-pot, tandem reactions, such as an alkynylation-cyclization-alkylation sequence, further contributes to sustainability by minimizing intermediate workup and purification steps. beilstein-journals.org

Chemoinformatics and Machine Learning in Indole Derivative Design

Chemoinformatics and machine learning (ML) are transforming drug discovery and materials science. nih.govnih.gov These computational tools can analyze vast chemical datasets to predict the properties of new molecules, optimize their structures, and even suggest synthetic routes. nih.govmdpi.com

In the context of indole derivative design, ML models can be trained to predict biological activity, toxicity, or material properties based on the chemical structure. mdpi.com For a compound like this compound, chemoinformatic approaches could be used to:

Virtual Screening: Screen large virtual libraries of similar indole derivatives to identify those with the highest predicted affinity for a specific biological target.

QSAR Modeling: Develop Quantitative Structure-Activity Relationship (QSAR) models that correlate specific structural features (like the position of the bromine and fluorine atoms) with biological activity. mdpi.com This helps chemists understand which parts of the molecule are most important for its function.

De Novo Design: Use artificial intelligence to generate entirely new indole-based structures that are optimized for a desired set of properties. imtm.cz This can accelerate the discovery of novel lead compounds. imtm.cz

Reaction Prediction: ML algorithms are also being developed to predict the outcomes of chemical reactions, helping chemists to design more efficient synthetic pathways. nih.gov

A major challenge is developing ML models that are accurate, interpretable, and applicable to new chemical spaces. nih.govimtm.cz Ensuring that the models are trained on high-quality, diverse data is crucial for their predictive power. mdpi.com

Exploration of Novel Mechanistic Targets and Biological Pathways at the Molecular Level

While the synthesis of new molecules is a primary focus, a significant challenge lies in understanding their biological effects at the molecular level. Indole derivatives are known to interact with a wide range of biological targets, acting as inhibitors for enzymes like monoamine oxidase B (MAO-B) or as ligands for various receptors. nih.gov For instance, N-substituted indole analogues have been designed as potent and selective MAO-B inhibitors for potential application in neurodegenerative diseases like Parkinson's. nih.gov

The future of research in this area involves a multi-pronged approach to identify and validate the targets of new indole derivatives:

Target Identification: Using techniques like chemical proteomics and affinity-based pulldown assays to identify the specific proteins that a compound like this compound binds to within a cell.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and biophysical assays are needed to understand how the compound modulates the target's function (e.g., competitive vs. non-competitive inhibition of an enzyme). nih.gov

Pathway Analysis: Employing systems biology approaches to understand how the interaction with a specific target affects broader cellular pathways and networks.

Computational Docking and Simulation: Using molecular modeling to predict and visualize how the indole derivative binds to its target protein, providing insights that can guide the design of more potent and selective analogues. nih.gov

A key challenge is moving beyond known targets for the indole scaffold and discovering novel mechanisms of action. This requires screening against diverse biological systems and being open to unexpected findings that could open up new therapeutic avenues.

| Target Class | Example | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Enzymes (Oxidoreductases) | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases (e.g., Parkinson's) | nih.gov |

| Receptors (Sigma) | Sigma-2 (σ₂) Receptor | Oncology, Neurological Disorders | smolecule.com |

| Receptors (Cannabinoid) | Cannabinoid Receptor Type 1 (CB1) | Pain, Inflammation, Neurological Disorders | nih.gov |

| Kinases | Various | Oncology, Inflammatory Diseases | N/A |

Q & A

Basic Research Questions

Q. What is the most reliable synthetic route for 4-Bromo-1-(3-fluorobenzyl)-1H-indole, and how can purity be ensured?

- Methodology : The compound can be synthesized via N-alkylation of 4-bromoindole using 3-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C for 1–2 hours) . Purification typically involves flash chromatography (e.g., 70:30 ethyl acetate/hexane) to isolate the product, followed by recrystallization to remove residual DMF .

- Analytical Validation : Confirm structure using H NMR (e.g., δ 4.12–4.25 ppm for benzyl -CH₂-, δ 6.80–7.23 ppm for aromatic protons) and HRMS (expected [M+H]⁺ ≈ 318.0) .

Q. How can researchers interpret NMR spectral data to distinguish positional isomers in fluorobenzyl-substituted indoles?

- Key Signals : The 3-fluorobenzyl group shows distinct splitting patterns due to para-fluorine coupling (e.g., H NMR: δ 6.80–7.14 ppm for aromatic protons; F NMR: δ -114.6 ppm) . Bromine at the 4-position deshields adjacent protons, leading to downfield shifts in the indole ring (δ 7.12–7.58 ppm) .

Advanced Research Questions

Q. What strategies improve regioselectivity during the alkylation of 4-bromoindole with 3-fluorobenzyl halides?

- Catalytic Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems. Alternatively, microwave-assisted synthesis reduces side reactions (e.g., over-alkylation) .

- Solvent Effects : Polar aprotic solvents like DMF or DMSO stabilize intermediates, but excess DMF must be removed via vacuum distillation to avoid byproducts .

Q. How can computational modeling predict the bioactivity of this compound against neurological targets?

- In Silico Approaches :

- Docking Studies : Target serotonin receptors (5-HT₁ₐ) using PyRx or AutoDock, leveraging the indole scaffold’s affinity for hydrophobic binding pockets .

- QSAR Analysis : Correlate substituent electronic effects (e.g., fluorine’s electronegativity) with activity trends in similar compounds .

Q. What experimental factors explain yield discrepancies in Cu-catalyzed reactions for indole derivatives?

- Contradiction Analysis : Lower yields (25–50%) in vs. higher yields (46–76%) in arise from:

- Catalyst Loading : Excess CuI (>10 mol%) may promote side reactions like Glaser coupling .

- Solvent Choice : PEG-400/DMF mixtures improve solubility but require rigorous drying to prevent hydrolysis .

Q. How can X-ray crystallography resolve ambiguities in the solid-state structure of halogenated indoles?

- Best Practices : Use SHELX programs for structure refinement. Key steps include:

- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize disorder .

- Validation : Check for halogen bonding (Br···F interactions) using Mercury software .

Methodological Troubleshooting

Q. Why do alkylation reactions of indoles sometimes produce dimeric byproducts, and how can this be mitigated?

- Root Cause : Over-alkylation due to excess benzyl halide or prolonged reaction times.

- Solutions :

- Stoichiometry Control : Use 1.1 equivalents of 3-fluorobenzyl bromide .

- In Situ Monitoring : TLC (Rf ≈ 0.3 in 70:30 ethyl acetate/hexane) to terminate the reaction at ~80% conversion .

Q. What safety precautions are critical when handling 3-fluorobenzyl bromide intermediates?

- Hazard Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.